molecular formula C10H26O3Si2 B102230 Bis[2-(trimethylsilyloxy)ethyl] Ether CAS No. 16654-74-3

Bis[2-(trimethylsilyloxy)ethyl] Ether

Cat. No. B102230
CAS RN: 16654-74-3
M. Wt: 250.48 g/mol
InChI Key: VZCNNAQIFXLAEZ-UHFFFAOYSA-N
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Description

Bis[2-(trimethylsilyloxy)ethyl] ether is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss various related silyl ether compounds and their properties, which can provide insight into the characteristics and behavior of bis[2-(trimethylsilyloxy)ethyl] ether. For instance, the synthesis of bistrimethylsilylpropargylic ether, a related compound, is described as a versatile synthon for accessing various substituted ethers and alcohols .

Synthesis Analysis

The synthesis of related silyl ether compounds involves the use of trimethylsilyl groups as protecting groups for alcohols. For example, 1,5-bis(trimethylsilyl)propargylic ethers are prepared by protodesilylation, isomerization, or metalation/alkylation of bispropargylic protected alcohol . Similarly, the synthesis of bis[(trimethylsilyl)methyl]cuprates and bis[(trimethylsilyl)methyl]zinc involves the use of trimethylsilyl groups and can provide insights into the synthesis of bis[2-(trimethylsilyloxy)ethyl] ether .

Molecular Structure Analysis

The molecular structure of silyl ether compounds can be quite complex. For example, Z-1,2-bis(t-butyldimethylsilyl)-1,2-bis(trimethylsilyl)ethylene is a crowded cis-olefin with a fixed cis configuration and significant pyramidarization at the olefinic carbons . This suggests that bis[2-(trimethylsilyloxy)ethyl] ether may also exhibit interesting structural features due to the presence of bulky trimethylsilyl groups.

Chemical Reactions Analysis

Silyl ether compounds participate in various chemical reactions. For instance, cyclic bis(trimethylsilyl) enol ethers undergo [3 + 4] and [3 + 5] annulation reactions with dicarbonyl electrophiles to form tricyclic keto ethers . This indicates that bis[2-(trimethylsilyloxy)ethyl] ether could potentially be used in similar annulation reactions to access complex organic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of silyl ether compounds are influenced by their molecular structure. For example, the solubility of bis(2-hydroxyethyl) ether in supercritical carbon dioxide is affected by end-group modification . Although bis[2-(trimethylsilyloxy)ethyl] ether is not specifically mentioned, it can be inferred that its solubility and other properties would be similarly influenced by its silyl ether groups.

Relevant Case Studies

Case studies involving silyl ether compounds often focus on their use as intermediates in organic synthesis. For example, bis[(trimethylsilyl)methyl]zinc and tris[(trimethylsilyl)methyl]aluminium are used as alkylating agents to form niobium and tantalum alkyls . This demonstrates the utility of silyl ether compounds in the synthesis of organometallic complexes.

Scientific Research Applications

Polymerization Catalysts

Ether and thioether backbone substituents in bis(imino)pyridine iron complexes, related in structure to Bis[2-(trimethylsilyloxy)ethyl] Ether, have been investigated for their roles in the polymerization of ethylene. Some derivatives exhibit remarkable activity, rivaling the most efficient systems known to date. This research underscores the impact of heteroatom backbone substituents on the catalytic behavior and efficiency in ethylene polymerization processes (Smit et al., 2004).

Synthesis of Organofluorine Compounds

The synthesis and reactions of fluorine-containing bis(silyl enol ethers), such as 2-fluoro-1,3-bis(trimethylsilyloxy)-1,3-butadienes, demonstrate the versatility of ether-functionalized compounds in producing various organofluorine compounds. These compounds, which share functional similarity with Bis[2-(trimethylsilyloxy)ethyl] Ether, enable convenient synthesis routes to organofluorine compounds not readily accessible by other methods (Adeel et al., 2008).

Metal Ion Extraction and Coordination Chemistry

Ionic liquids with ether-functionalized cations demonstrate unique thermomorphic behavior in water, useful for the homogeneous liquid-liquid extraction of first-row transition metals. Such properties highlight the potential of ether-functionalized compounds in separation processes and coordination chemistry, relevant to the structural features of Bis[2-(trimethylsilyloxy)ethyl] Ether (Depuydt et al., 2015).

Safety and Hazards

“Bis[2-(trimethylsilyloxy)ethyl] Ether” is a combustible liquid . It should be kept away from heat/sparks/open flames/hot surfaces and no smoking should be allowed near it . Protective gloves, eye protection, and face protection should be worn when handling it . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish it . It should be stored in a well-ventilated place and kept cool .

Mechanism of Action

Bis[2-(trimethylsilyloxy)ethyl] Ether, also known as 2,2,10,10-Tetramethyl-3,6,9-trioxa-2,10-disilaundecane, is a compound with a molecular weight of 250.49 and a molecular formula of C10H26O3Si2 . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.

Target of Action

The primary targets of Bis[2-(trimethylsilyloxy)ethyl] Ether are currently unknown. The compound is used in proteomics research , suggesting it may interact with proteins or other biomolecules.

Mode of Action

Given its use in proteomics research

Biochemical Pathways

As a compound used in proteomics research

properties

IUPAC Name

trimethyl-[2-(2-trimethylsilyloxyethoxy)ethoxy]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H26O3Si2/c1-14(2,3)12-9-7-11-8-10-13-15(4,5)6/h7-10H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZCNNAQIFXLAEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OCCOCCO[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H26O3Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10339035
Record name Bis[2-(trimethylsilyloxy)ethyl] Ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10339035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis[2-(trimethylsilyloxy)ethyl] Ether

CAS RN

16654-74-3
Record name Bis[2-(trimethylsilyloxy)ethyl] Ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10339035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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